Positional Isomerism: meta-COOH (3-Substituted) vs. ortho-COOH (2-Substituted) Carboxylic Acid Placement
The target compound places the carboxylic acid group at the meta (3-) position of the central benzophenone phenyl ring, in contrast to its closest positional isomer, 2-(5-ethyl-2-hydroxybenzoyl)benzoic acid (CAS 61781-86-0), which places the -COOH group at the ortho (2-) position . Both compounds share identical computed molecular properties (exact mass 270.08922, HBD 2, HBA 4, rotatable bonds 4), but differ in the spatial orientation of the carboxyl relative to the benzophenone carbonyl [1]. This meta vs. ortho distinction creates a different intramolecular hydrogen-bond potential and steric environment around the reactive carboxyl, which is pivotal in condensation reactions such as fluoran synthesis where ortho-proximity of the -COOH to the ketone is typically required for lactone ring closure [2].
| Evidence Dimension | Carboxylic acid positional attachment on central phenyl ring |
|---|---|
| Target Compound Data | meta-substituted (3-COOH); InChI Key: PRRXFZNRIBFWRO-UHFFFAOYSA-N |
| Comparator Or Baseline | CAS 61781-86-0: ortho-substituted (2-COOH); identical elemental composition and computed properties |
| Quantified Difference | Positional isomerism: meta vs. ortho; no difference in exact mass (both 270.08922), HBD (2), HBA (4), rotatable bonds (4), or TPSA (~74.6 Ų) |
| Conditions | Structural assignment by InChI, SMILES, and computed descriptors; no experimental comparative reaction data available in open literature |
Why This Matters
For applications requiring regiochemically defined intermediates—such as fluoran dye precursor synthesis where ortho-carboxyl placement drives lactone formation—the meta-substituted isomer offers an alternative reactivity path and may be selected specifically when ortho-cyclization is undesired or a different spatial architecture is needed.
- [1] Kuujia. Cas no 61750-31-0 and Cas no 61781-86-0. Computed Properties comparison. View Source
- [2] Shin Nisso Kako Co Ltd. Benzoic Acid Derivative and Its Preparation. o-(4-N-n-Butyl-methylamino-2-hydroxybenzoyl)benzoic acid as raw material for fluoran. SumoBrain. View Source
